N,N'-Desethylenelevofloxacin
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Overview
Description
N,N’-Desethylenelevofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the removal of the ethyl groups from the nitrogen atoms in the levofloxacin molecule. It is primarily used as an impurity reference standard in analytical and research settings .
Preparation Methods
The synthesis of N,N’-Desethylenelevofloxacin typically involves the removal of ethyl groups from levofloxacin. One common method includes the use of sodium hydroxide in an aqueous solution to facilitate the de-ethylation process . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product. Industrial production methods may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
N,N’-Desethylenelevofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N,N’-Desethylenelevofloxacin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Desethylenelevofloxacin is similar to that of levofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .
Comparison with Similar Compounds
N,N’-Desethylenelevofloxacin is unique due to its specific structural modifications. Similar compounds include:
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Compared to these compounds, N,N’-Desethylenelevofloxacin is primarily used in research and analytical settings rather than as a therapeutic agent.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S)-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-9-8-23-15-12(18-6-5-17-2)4-3-10-13(15)19(9)7-11(14(10)20)16(21)22/h3-4,7,9,17-18H,5-6,8H2,1-2H3,(H,21,22)/t9-/m0/s1 |
InChI Key |
JYDAEDAQKMLMRZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |
Origin of Product |
United States |
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